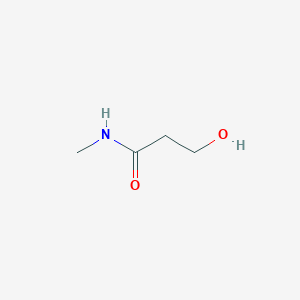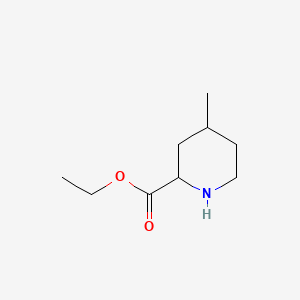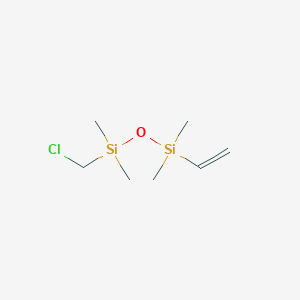
Disiloxane, 1-(chloromethyl)-3-ethenyl-1,1,3,3-tetramethyl-
説明
“Disiloxane, 1-(chloromethyl)-3-ethenyl-1,1,3,3-tetramethyl-” is a chemical compound with the CAS number 2362-10-9 . It is also known as 1,3-Bis(chloromethyl)tetramethyldisiloxane .
Synthesis Analysis
The synthesis of unsymmetrical bifunctional 1,1,3,3-tetramethyldisiloxane derivatives can be achieved via subsequent hydrosilylation of alkenes and alkynes . This methodology has vast functional group tolerance and is extremely efficient towards the formation of novel disiloxane-based building blocks .Chemical Reactions Analysis
The Blanc chloromethylation (also called the Blanc reaction) is a chemical reaction of aromatic rings with formaldehyde and hydrogen chloride to form chloromethyl arenes . This reaction is catalyzed by Lewis acids such as zinc chloride .科学的研究の応用
Polymerization and Copolymerization Processes
Disiloxane-bridged zirconocene complexes, including tetramethyldisiloxanediyl derivatives, have been utilized to initiate the homopolymerization of ethene as well as copolymerization with α-olefins. These complexes, when combined with modified methylaluminoxane as a cocatalyst, exhibit reasonable activity in polymerization processes. However, it's noted that the molecular weight of the resulting polyethene decreases with increasing polymerization temperature (Lee et al., 1996).
Organosilicon Compound Synthesis
Disiloxanes with various functional groups have been the subject of extensive study in plasma polymerization, highlighting their reactivity and the potential for creating crosslinked polydimethylsiloxane-like structures. Such studies also delve into the retention of functional groups post-polymerization and the implications for materials science (Cai et al., 1992).
Sol-Gel Chemistry and Material Science
The sol-gel chemistry of organotrialkoxysilanes, including chloromethyl derivatives, has been explored to understand their capacity to form gels through sol-gel processes. This research provides insights into the formation of silsesquioxanes and their application in introducing organic functionalities into sol-gel materials (Loy et al., 2000).
Novel Organosilicon Syntheses
Studies have also been conducted on the synthesis of new organofunctional disilanes containing chloromethyl groups. These investigations cover the synthesis and reactions of compounds like (dichloromethyl)pentamethyldisilane and 1,2-bis(chloromethyl)tetramethyldisilane, revealing potential for intramolecular rearrangements and applications in organosilicon chemistry (Kumada & Ishikawa, 1964).
Safety And Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin corrosive/irritant, and serious eye damage/eye irritant . It is recommended to handle this compound with care, wearing protective gloves/clothing/eye protection/face protection, and to store it in a well-ventilated place .
特性
IUPAC Name |
chloromethyl-[ethenyl(dimethyl)silyl]oxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17ClOSi2/c1-6-10(2,3)9-11(4,5)7-8/h6H,1,7H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGCOJHKQYOHIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCl)O[Si](C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClOSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556255 | |
| Record name | 1-(Chloromethyl)-3-ethenyl-1,1,3,3-tetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disiloxane, 1-(chloromethyl)-3-ethenyl-1,1,3,3-tetramethyl- | |
CAS RN |
88456-93-3 | |
| Record name | 1-(Chloromethyl)-3-ethenyl-1,1,3,3-tetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



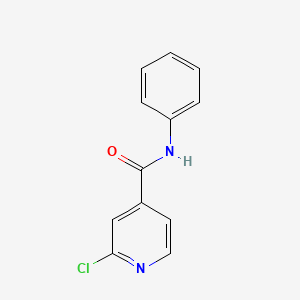
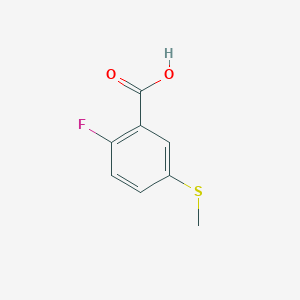
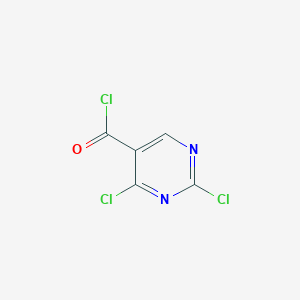
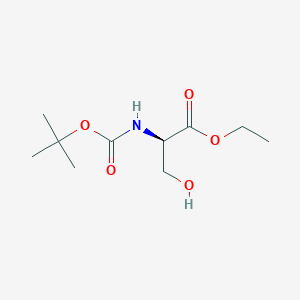
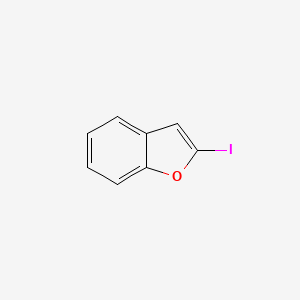
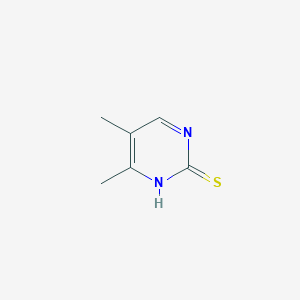
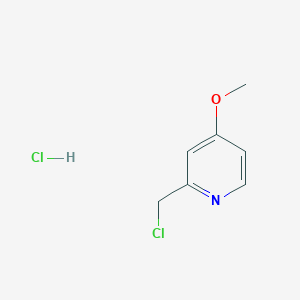
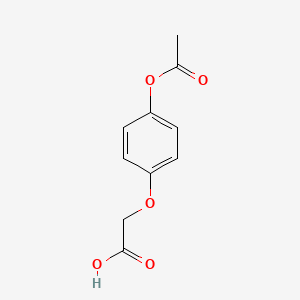
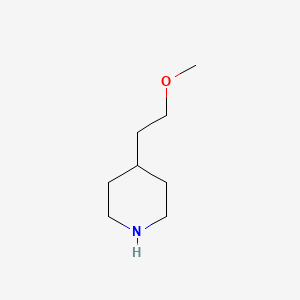
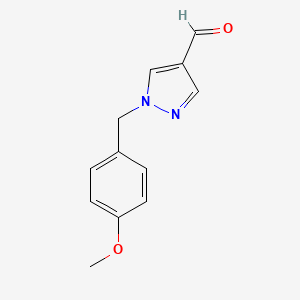
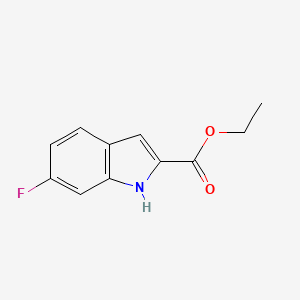
![Spiro[isoindoline-1,4'-piperidin]-3-one](/img/structure/B1590810.png)
